Product packaging for Dermaseptin-S12(Cat. No.:)

Dermaseptin-S12

Cat. No.: B1576994
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin-S12 is a synthetic cationic antimicrobial peptide (AMP) originating from frog skin secretions . It belongs to the dermaseptin family, which are gene-encoded host defense peptides known for their broad-spectrum activity against various pathogens . The amino acid sequence of this compound is GLWSKIKEAAKTAGKMAMGFVNDMV . Like other members of its family, this compound is a relatively short, polycationic peptide with a high propensity to adopt an amphipathic α-helical structure in hydrophobic environments, such as bacterial membranes . This structural feature is critical to its mechanism of action, which is believed to involve the selective disruption of microbial cell membranes . The peptide's cationic nature allows it to interact with the negatively charged surfaces of bacterial membranes, while its amphipathic helix can embed itself into the lipid bilayer, leading to membrane permeabilization and cell death . Dermaseptins, in general, have demonstrated effective in vitro activity against a range of Gram-positive and Gram-negative bacteria, fungi, protozoa, and enveloped viruses . Researchers are exploring dermaseptins like this compound as potential templates for novel anti-infective agents, especially in the face of growing antimicrobial resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

GLWSKIKEAAKTAGKMAMGFVNDMV

Origin of Product

United States

Discovery, Classification, and Biosynthetic Origins of Dermaseptins

Isolation and Initial Characterization from Amphibian Skin Secretions

The initial discovery of the dermaseptin (B158304) family occurred in the early 1990s with the isolation of dermaseptin S1 from a skin extract of Phyllomedusa sauvagii. sci-hub.sefrontiersin.org This peptide was found to possess lytic activity against a range of microorganisms, including bacteria, yeast, and protozoa, without causing significant harm to mammalian cells. sci-hub.se It was notably the first eukaryotic peptide identified with lethal effects against filamentous fungi responsible for opportunistic infections. sci-hub.se

Dermaseptin-S12, along with other dermaseptins, has been identified in the skin secretions of the Sauvage's leaf frog, Phyllomedusa sauvagii. bicnirrh.res.incpu-bioinfor.org Frogs of the Hylidae family, particularly those within the Phyllomedusinae subfamily, are a rich source of a wide variety of these bioactive peptides. sci-hub.seresearchgate.net Research has identified over 80 different antimicrobial peptides from just 12 species within the Phyllomedusinae subfamily, which includes the genera Agalychnis, Hylomantis, Pachymedusa, and Phyllomedusa. researchgate.net The skin secretions of these frogs contain a complex mixture of genetically related but structurally diverse antimicrobial peptides. researchgate.netnih.gov

Peptide Sequence Source Organism
Dermaseptin-S6GLWSKIKTAGKEAAKAAAKAAGKAALNAVSEAIPhyllomedusa sauvagii
Dermaseptin-S9GLRSKIWLWVLLMIWQESNKFKKMPhyllomedusa sauvagii
Dermaseptin-S11ALWKTLLKGAGKVFGHVAKQFLGSQGQPESPhyllomedusa sauvagii
This compoundGLWSKIKEAAKTAGKMAMGFVNDMVPhyllomedusa sauvagii
Dermaseptin-S13GLRSKIKEAAKTAGKMALGFVNDMAPhyllomedusa sauvagii
Dermaseptin-7ALWKDVLKKIGTVALHAGKAALGAVADTISQPhyllomedusa tarsius
Dermaseptin-8SLRGFLKGVGTALAGVGKVVADQFDKLLQAGQPhyllomedusa tarsius
Dermaseptin AA-1-1SLGSFMKGVGKGLATVGKIVADQFGKLLEAAgalychnis annae

Genetic Relationship and Superfamily Classification of Antimicrobial Peptides

The vast diversity of peptides found in frog skin secretions are grouped into the dermaseptin superfamily. researchgate.netnih.gov This superfamily is characterized by repeated gene duplications and focal hypermutations within the coding sequence of the mature peptide, which is driven by positive selection. nih.gov

A defining feature of the dermaseptin superfamily is the structure of their precursor proteins, known as prepropeptides. researchgate.netnih.gov These precursors contain a highly conserved N-terminal preproregion, which includes a signal peptide of about 22 residues and an acidic intervening sequence. sci-hub.se This conserved region is followed by a highly variable C-terminal domain that corresponds to the mature antimicrobial peptide. sci-hub.seresearchgate.net This remarkable conservation of the preproregion, despite the significant divergence of the active peptide sequence, is the hallmark of the dermaseptin superfamily. sci-hub.se

The dermaseptin superfamily is further divided into several families based on structural similarities. researchgate.netnih.gov These families include the dermaseptins (sensu stricto), phylloseptins, plasticins, dermatoxins, phylloxins, hyposins, caerins, and aureins. researchgate.netnih.gov Peptides within a family share structural characteristics, while there is little resemblance between different families. sci-hub.se The dermaseptins sensu stricto, to which this compound belongs, are found in several Phyllomedusa species and are characterized as amphipathic α-helical peptides. sci-hub.se

Dermaseptin Superfamily Structural Characteristics
Dermaseptins (sensu stricto)Amphipathic α-helical peptides
Gly-Leu-rich peptidesRich in Gly and Leu residues in GXL motifs
Dermatoxins
Phylloxins
Phylloseptins
Cationic hydrophobic peptides

Analysis of Conserved Preproregions and Divergent Antimicrobial Domains

Biosynthesis and Secretion Pathways in Anuran Granular Glands

Dermaseptins are synthesized as prepropeptides and are stored in the large granular glands of the frog's skin. nih.gov After the signal peptide is removed, the resulting propeptide is stored within these glands. nih.gov The release of these peptides onto the skin surface is thought to occur through a holocrine mechanism, where the gland's plasma membrane ruptures, expelling the granular contents through a duct. nih.govimrpress.com Immunofluorescence studies on Phyllomedusa bicolor have shown that the biosynthesis and secretion of dermaseptins are specifically localized to the serous granular glands. researchgate.netdharma.org.pl

Molecular Architecture and Structural Determinants of Dermaseptin S12 Activity

Primary Amino Acid Sequence Analysis of Dermaseptin-S12

The primary structure of a protein, its unique sequence of amino acids, is the fundamental determinant of its higher-order structure and function. This compound, isolated from the skin of the South American frog Phyllomedusa sauvagii, is a cationic peptide with a specific amino acid sequence that dictates its antimicrobial properties. imrpress.combicnirrh.res.in

The amino acid sequence of this compound is: GLWSKIKEAAKTAGKMAMGFVNDMVa imrpress.com

A precursor form of this compound has also been identified with the sequence: EEEKRENEDEENQEDDEQSEMRRGLWSKIKEAAKTAGKMAMGFVNDMVGEQ bicnirrh.res.in

This sequence is characterized by a high proportion of hydrophobic residues and the presence of positively charged (cationic) amino acids, such as lysine (B10760008) (K). imrpress.comresearchgate.net This combination is a common feature of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial cell membranes. imrpress.com The net positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes. imrpress.com

Secondary and Tertiary Structural Features in Solution and Membrane Mimics

The three-dimensional structure of this compound is highly dependent on its environment. In aqueous solutions, many linear antimicrobial peptides like dermaseptins are largely unstructured or exist in a random coil conformation. uq.edu.au However, upon encountering a membrane-mimicking environment, they undergo a significant conformational change. uq.edu.aunih.gov

A defining characteristic of this compound and other dermaseptins is their propensity to adopt an α-helical secondary structure when interacting with lipid membranes or in hydrophobic solvents. nih.govgenscript.com This α-helical conformation is crucial for its antimicrobial activity. Circular dichroism studies of dermaseptin (B158304) in hydrophobic media have shown a high percentage of α-helical content, around 80%. nih.gov

This induced α-helix is also amphipathic, meaning it has a distinct separation of hydrophobic and hydrophilic (or charged) residues. researchgate.net The hydrophobic amino acids are positioned on one face of the helix, while the polar and cationic residues are on the opposite face. This amphipathic nature allows the peptide to interact favorably with the lipid bilayer of microbial membranes, with the hydrophobic face inserting into the lipid core and the hydrophilic face remaining at the lipid-water interface. researchgate.net This interaction is a key step in the mechanism of membrane disruption. sci-hub.seresearchgate.net

Conformational Dynamics and Stability in Biologically Relevant Environments

The transition of this compound from a random coil to a stable α-helix is a dynamic process influenced by the specific properties of the surrounding environment. uq.edu.au In the presence of membrane mimics like sodium dodecyl sulfate (B86663) (SDS) micelles, which model bacterial membranes, dermaseptins undergo this conformational shift. nih.govmdpi.com This induced folding is critical for its biological function. nih.gov

Studies using Nuclear Magnetic Resonance (NMR) spectroscopy on dermaseptin analogs have provided insights into their structure in the presence of dodecylphosphocholine (B1670865) (DPC) micelles. mdpi.comrcsb.org These studies confirm the formation of a stable helical structure upon interaction with the lipidic environment. mdpi.com Molecular dynamics simulations further support these findings, showing that the peptide maintains its α-helical conformation when interacting with micelles. mdpi.com

The stability of this α-helical structure within the membrane is crucial for its disruptive activity. The peptide's interaction with the membrane is a multi-step process that can involve initial electrostatic binding, followed by insertion and potential pore formation, leading to membrane permeabilization and cell death. sci-hub.seresearchgate.net The conformational flexibility of the peptide allows it to adapt to the complex and dynamic environment of a biological membrane. biorxiv.org

Mechanisms of Action: Molecular and Cellular Research on Dermaseptins

Fundamental Interactions with Biological Membranes

The initial and most critical step in the antimicrobial action of Dermaseptin-S12 is its interaction with the cell membrane. This process is driven by a combination of electrostatic and hydrophobic forces, leading to significant conformational changes in the peptide and subsequent disruption of the membrane bilayer. portlandpress.comcore.ac.uk

This compound, like other cationic AMPs, possesses a net positive charge due to the presence of basic amino acid residues. imrpress.comportlandpress.com This positive charge facilitates the initial long-range electrostatic attraction to the negatively charged outer leaflet of bacterial membranes. imrpress.com Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which provide a net negative charge that is largely absent from the zwitterionic outer leaflet of mammalian cell membranes. sci-hub.senih.gov This charge difference is a key determinant of the selective toxicity of dermaseptins towards microbial cells over host cells. sci-hub.se

Once in proximity, hydrophobic interactions play a crucial role in the binding and insertion of the peptide into the lipid bilayer. portlandpress.comcore.ac.uk The amphipathic nature of dermaseptins, with distinct hydrophobic and hydrophilic faces, allows the hydrophobic residues to partition into the nonpolar core of the membrane, further stabilizing the peptide-membrane association. imrpress.commdpi.com Studies using fluorescently labeled dermaseptin (B158304) analogs have shown a significantly higher affinity for anionic small unilamellar vesicles (SUVs) compared to zwitterionic SUVs, confirming the importance of both electrostatic and hydrophobic contributions to binding. nih.gov The interaction is further enhanced by the presence of aromatic residues, like tryptophan, which tend to localize at the membrane-water interface and drive the initial insertion process. mdpi.com

Binding Affinity of NBD-labeled Dermaseptin to Lipid Vesicles
Lipid Vesicle CompositionSurface Partition Constant (M-1)
Zwitterionic Phospholipids(0.66 +/- 0.06) x 104
Acidic (Anionic) Phospholipids(2.8 +/- 0.3) x 104

In aqueous solution, this compound and other linear AMPs typically exist in a disordered, random coil conformation. uq.edu.aunih.gov However, upon encountering a membrane environment, they undergo a significant conformational change, transitioning to a more ordered α-helical structure. uq.edu.auacs.org This transition is a critical step in their mechanism of action, as the α-helical conformation is the biologically active form that facilitates membrane disruption. nih.gov

The anisotropic environment of the lipid bilayer, with its distinct polar headgroup region and nonpolar acyl chain core, provides the necessary template for this structural rearrangement. mdpi.com The formation of the amphipathic α-helix allows the peptide to align its hydrophobic face with the lipid core while keeping its hydrophilic, charged face in contact with the polar headgroups or the aqueous phase. imrpress.com This coil-to-helix transition has been observed for various dermaseptin family members in the presence of membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE)/water mixtures. nih.gov This induced helicity is essential for the subsequent steps of membrane insertion and permeabilization. usp.br

Following initial binding and the coil-to-helix transition, this compound peptides insert into the lipid bilayer. The orientation and depth of this insertion are dynamic and depend on factors such as the lipid composition of the membrane and the peptide concentration. nih.govuq.edu.au Molecular dynamics simulations have shown that the initial orientation of the peptide relative to the membrane surface influences the extent of interaction. When the hydrophobic face of the helical peptide is directed towards the bilayer, it leads to surface binding and subsequent penetration.

Fluorescence spectroscopy studies with labeled dermaseptins have indicated that the peptide penetrates a short distance into the hydrophobic core of acidic membranes. nih.gov This insertion is not a static event; the peptides can reorient within the membrane. This dynamic behavior is crucial for the subsequent disruption of the membrane's integrity. The insertion of the peptides causes significant perturbations in the lipid bilayer, including an increase in the lateral area per lipid and a decrease in the bilayer thickness, leading to disorder in the lipid acyl chains.

Coil-to-Helix Transition upon Membrane Association

Membrane Permeabilization and Disruption Models

The ultimate consequence of this compound's interaction with the cell membrane is the loss of its barrier function, leading to cell death. sci-hub.se Several models have been proposed to explain how AMPs like dermaseptins permeabilize and disrupt membranes. The two most prominent models are the "carpet model" and the "barrel-stave model."

The "carpet model" was initially proposed to describe the action of dermaseptins. sci-hub.semdpi.com According to this model, the cationic peptides first accumulate on the surface of the negatively charged membrane, covering it in a "carpet-like" manner. sci-hub.seresearchgate.net This binding is driven by electrostatic interactions. mdpi.com As the concentration of peptides on the membrane surface increases, they reach a threshold concentration. nih.gov

At this critical concentration, the peptides induce a detergent-like effect, causing the membrane to lose its integrity and disintegrate into micelles. diva-portal.org This process does not necessarily involve the formation of stable, discrete pores. uit.no Instead, the membrane is disrupted in a more generalized and dispersive manner. uit.no The carpet model explains why some peptides that are too short to span the membrane can still effectively lyse cells. researchgate.net This model is supported by observations that dermaseptins can cause major perturbations of the lipid bilayer, leading to cell death. sci-hub.se

The "barrel-stave model" is another well-established mechanism for membrane permeabilization by AMPs. In this model, the peptides insert perpendicularly into the membrane and aggregate to form a transmembrane channel or pore. researchgate.netnih.gov The hydrophobic surfaces of the amphipathic helices align with the lipid core of the bilayer, while the hydrophilic surfaces face inward to form the lumen of the pore. researchgate.net This creates a channel through which ions and other small molecules can leak out of the cell, leading to a dissipation of the membrane potential and eventual cell death. diva-portal.org

Studies on Membrane Depolarization and Integrity Loss

A primary mechanism of action for many antimicrobial peptides, including those in the dermaseptin family, is the disruption of the microbial cell membrane. sci-hub.se This interaction leads to a loss of membrane integrity and the dissipation of the electrochemical gradients that are essential for cell viability.

Studies on dermaseptin peptides have demonstrated their ability to induce membrane depolarization. The alteration of cytoplasmic membrane potential by dermaseptins can be quantified using membrane potential-sensitive fluorescent dyes such as 3,3'-Dipropylthiadicarbocyanine Iodide (diSC3-5). nih.gov When the membrane is polarized, this dye is taken up by the cell and its fluorescence is quenched. Upon membrane depolarization caused by the peptide, the dye is released, resulting in an increase in fluorescence that can be measured to quantify the depolarization effect.

Furthermore, research using fluorescently labeled dermaseptin analogues has provided direct evidence of membrane permeabilization. The binding of these peptides to model phospholipid vesicles has been shown to cause the dissipation of the membrane's diffusion potential and the release of entrapped substances, such as the fluorescent marker calcein. nih.gov This indicates a loss of membrane integrity. Electron microscopy of Candida albicans cells treated with Dermaseptin-S1 has revealed a distorted cell wall surface, providing visual confirmation of membrane structure damage. imrpress.com The proposed "carpet-like" model for Dermaseptin S suggests that the peptides accumulate on the surface of the membrane, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to micelle formation and loss of integrity.

Exploration of Intracellular Targets and Modulatory Effects

While membrane disruption is a key feature of this compound's action, research has also explored whether it can translocate into the cell and interact with intracellular components or modulate cellular processes.

Potential Inhibition of Intracellular Metabolic Processes (e.g., Nucleic Acid/Protein Synthesis)

Some antimicrobial peptides are known to exert their effects by entering the target cell and inhibiting vital metabolic processes, such as the synthesis of nucleic acids (DNA and RNA) and proteins. imrpress.comportlandpress.commdpi.com This often occurs after the initial interaction with and permeabilization of the cell membrane. portlandpress.com However, while the potential for dermaseptins to act on intracellular targets is recognized, direct experimental evidence specifically demonstrating that this compound inhibits nucleic acid or protein synthesis is not firmly established in the current scientific literature. nih.govimrpress.com One study on a truncated derivative of a related peptide, Dermaseptin S3, found that its growth inhibition of Saccharomyces cerevisiae was correlated with the leakage of cellular components, including RNA and DNA, due to membrane permeabilization, rather than a direct inhibition of their synthesis. nih.gov This suggests that for some dermaseptins, the primary mechanism remains membrane disruption, which secondarily leads to the loss of essential intracellular molecules. Further research is required to definitively determine if this compound possesses direct inhibitory activity on these intracellular biosynthetic pathways.

Modulation of Pathogen Gene Expression (e.g., Candida albicans HWP1 gene)

A significant finding in the study of dermaseptins is their ability to modulate the expression of virulence-related genes in pathogens. Research has specifically highlighted the effect of dermaseptins on the pathogenic fungus Candida albicans.

Studies have shown that Dermaseptin-S1 can downregulate the expression of several genes involved in C. albicans pathogenesis. imrpress.com Notably, the expression of Hyphal Wall Protein 1 (HWP1) was significantly decreased when C. albicans was treated with Dermaseptin-S1. imrpress.com The HWP1 gene is crucial for the adhesion of the fungus to host cells and for biofilm formation, both of which are key virulence factors. ntu.edu.sgnih.gov Similar results were observed with Dermaseptin S4, which also led to a significant decrease in the expression of the HWP1 gene. ntu.edu.sgscispace.com This modulation of gene expression likely contributes to the observed inhibition of the yeast-to-hypha transition and reduced biofilm formation, key aspects of C. albicans pathogenicity. imrpress.comscispace.com

Dermaseptin VariantTarget OrganismAffected GeneObserved Effect on Gene ExpressionReference
Dermaseptin-S1Candida albicansHWP1Downregulation imrpress.com
Dermaseptin-S4Candida albicansHWP1Downregulation ntu.edu.sgscispace.com

Biophysical and Computational Methodologies for Mechanism Elucidation

To gain a deeper, molecular-level understanding of how this compound functions, a variety of biophysical and computational techniques have been employed. These methods provide insights into the peptide's structure, its interaction with membranes, and the conformational changes that underpin its activity.

Spectroscopic Analyses (e.g., Fluorescence Spectroscopy, Circular Dichroism)

Spectroscopic techniques are invaluable for studying the dynamic interactions between peptides and membranes.

Fluorescence Spectroscopy has been used to study the binding affinity of dermaseptins to different types of lipid membranes. nih.gov By labeling the peptide with a fluorescent probe like 7-nitrobenz-2-oxa-1,3-diazole-4-yl (NBD), researchers can monitor changes in the fluorescence emission spectrum upon interaction with phospholipid vesicles. A blue-shift in the emission spectrum indicates that the probe has moved into a more nonpolar environment, such as the hydrophobic core of the membrane. nih.gov Such experiments have allowed for the calculation of surface partition constants, revealing that dermaseptins bind more strongly to negatively charged (anionic) membranes, which are characteristic of bacteria, compared to neutral (zwitterionic) membranes found in mammalian cells. nih.gov

Circular Dichroism (CD) Spectroscopy is a powerful tool for analyzing the secondary structure of peptides. diva-portal.orgugr.es Dermaseptins typically adopt a random coil structure in aqueous solutions but undergo a conformational change to a more ordered, often α-helical, structure in membrane-mimetic environments like trifluoroethanol (TFE) solutions or in the presence of lipid vesicles. uzh.ch CD spectra of dermaseptins in hydrophobic media have shown a high percentage of α-helical conformation. Studies on Dermaseptin S9, however, revealed that it adopts a more β-sheet-rich structure in the presence of certain lipid membranes, which may be related to its tendency to form amyloid-like aggregates and induce membrane leakage. sci-hub.se

TechniquePeptide StudiedKey FindingReference
Fluorescence SpectroscopyNBD-labeled DermaseptinPreferential binding to anionic vesicles; quantification of binding affinity. nih.gov
Circular DichroismDermaseptin-PHConformational change to α-helical structure in TFE/water solution. uzh.ch
Circular DichroismDermaseptin S9Adopted more β-sheet structure in the presence of PC membranes. sci-hub.se
Circular DichroismDermaseptinIndicated 80% α-helical conformation in hydrophobic media.

Nuclear Magnetic Resonance (NMR) for Structural and Interaction Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural and dynamic information about peptides and their interactions with other molecules, including lipid membranes.

NMR studies have been instrumental in determining the three-dimensional structure of dermaseptins in membrane-mimetic environments. For instance, analysis of Dermaseptin S9 in such environments showed it to be helical. More advanced solid-state NMR techniques, such as 2H- and 31P-NMR, have been used to probe the impact of dermaseptins on the organization and dynamics of the lipid bilayer itself. sci-hub.se These studies on Dermaseptin S9 indicated that the peptide has a significant effect on the dynamic organization of the lipid molecules, providing a detailed picture of how the peptide perturbs the membrane structure. sci-hub.se This level of detail is crucial for understanding the precise molecular events that lead to membrane disruption and cell death.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring molecular interactions in real time. googleapis.com It is widely used to determine the binding affinity and kinetics between a ligand (such as a peptide) and an analyte (which could be a lipid bilayer, protein, or nucleic acid). imrpress.com In a typical SPR experiment, a target molecule is immobilized on the surface of a sensor chip. googleapis.com When a potential binding partner in a solution is passed over this surface, any interaction causes a change in the refractive index at the sensor surface. bio-world.com This change is detected and plotted on a sensorgram, which shows the binding response over time. googleapis.com

The resulting sensorgram provides a wealth of quantitative data. The "association phase" shows the rate at which the two molecules bind (the association rate constant, k_a), while the "dissociation phase" shows the rate at which they separate (the dissociation rate constant, k_d). bio-world.com From these rate constants, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. googleapis.com A lower K_D value signifies a stronger binding interaction. This technique is highly sensitive and can be used with purified components or complex mixtures like cell extracts or serum.

While specific SPR studies quantifying the binding kinetics of this compound were not found in the available search results, the technique is ideally suited to investigate how this peptide interacts with model bacterial or fungal membranes. Such an analysis would provide critical data on the speed and strength of its attachment to target cell surfaces, which is the initial step in its antimicrobial action.

Table 1: Illustrative Data from Surface Plasmon Resonance (SPR) Analysis

This table demonstrates the type of kinetic parameters obtained from an SPR experiment when studying peptide-membrane interactions. The values are hypothetical examples.

ParameterSymbolDescriptionSample Value
Association Rate Constantk_aThe rate at which the peptide binds to the target membrane.1 x 10⁵ M⁻¹s⁻¹
Dissociation Rate Constantk_dThe rate at which the peptide dissociates from the target membrane.1 x 10⁻³ s⁻¹
Equilibrium Dissociation ConstantK_DA measure of binding affinity; calculated as k_d/k_a. A lower value indicates stronger binding.10 nM

Atomic Force Microscopy (AFM) for Visualization of Membrane Alterations

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of visualizing surfaces at the nanometer scale. It is an invaluable tool for studying the effects of antimicrobial peptides on the morphology and integrity of cell membranes. The AFM uses a sharp tip attached to a flexible cantilever to scan the sample's surface. As the tip moves across the topography, the forces between the tip and the surface cause the cantilever to deflect, which is then translated into a three-dimensional image. A significant advantage of AFM is its ability to operate in physiological buffer solutions, allowing for the imaging of biological samples, including living cells, in their native environment.

In the context of antimicrobial peptides like this compound, AFM can directly visualize the physical damage inflicted upon target membranes. Researchers can observe changes in membrane topography, such as increased surface roughness, the formation of pores or channels, or complete membrane disruption. For instance, studies on other peptides have used AFM to show that upon treatment, the membrane surface roughness significantly increases, indicating structural damage. Although specific AFM studies detailing the visualization of membrane alterations caused by this compound are not prominent, research has noted the use of AFM to assess surfaces coated with antimicrobial peptides to confirm that adhering bacteria are damaged or permeabilized.

Table 2: Illustrative Data from Atomic Force Microscopy (AFM) Analysis

This table shows typical morphological parameters that can be quantified from AFM images when assessing the impact of a peptide on a model membrane. The values are hypothetical examples.

ParameterDescriptionControl MembranePeptide-Treated Membrane
Average Roughness (Ra)The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.2.5 nm13.0 nm
Pore FormationThe presence and average size of pores or disruptions induced by the peptide.None observed10-20 nm diameter pores
Membrane ThicknessThe height of the lipid bilayer.4.5 nm3.8 nm (thinning observed)

Molecular Dynamics (MD) Simulations of Peptide-Lipid and Peptide-Protein Interactions

Molecular Dynamics (MD) is a computational simulation technique that provides an atomic-level view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the complex and rapid movements involved in peptide-lipid and peptide-protein interactions. This method is crucial for interpreting experimental results and understanding the molecular mechanisms that are often too fast or too small to be captured by other means.

Peptide-Lipid Interactions: MD simulations are frequently used to model how an antimicrobial peptide interacts with and inserts into a lipid bilayer, mimicking a cell membrane. Simulations can reveal the peptide's orientation upon approaching the membrane, the role of specific amino acid residues (such as aromatic or charged residues) in driving the interaction, and the subsequent structural changes to the membrane itself. For example, simulations of other dermaseptin family members have shown that the peptide can cause a significant increase in the lateral area per lipid and a decrease in bilayer thickness, leading to disorder in the lipid chains. These simulated events are consistent with the membrane disruption mechanisms proposed for many antimicrobial peptides.

Peptide-Protein Interactions: MD simulations are also employed to study the binding of peptides to protein targets. After an initial binding pose is predicted using docking software, MD simulations can refine the structure of the peptide-protein complex and evaluate its stability over time. The simulation calculates the interaction energies between the peptide and the protein, identifying the key residues (or "hotspots") responsible for the binding. These interactions can be driven by electrostatic forces, hydrogen bonds, and van der Waals forces. By providing insight into the thermodynamic properties of binding, MD simulations can help explain the specificity and affinity of a peptide for its protein target.

While specific MD simulation studies for this compound were not identified in the search results, this technique holds the potential to model its interaction with bacterial membrane components or potential intracellular protein targets, offering a detailed picture of its mechanism of action.

Table 3: Illustrative Data from Molecular Dynamics (MD) Simulation Analysis

This table presents the types of energetic and structural data that can be calculated from MD simulations of a peptide interacting with a lipid bilayer or a protein. The values are hypothetical examples.

ParameterDescriptionSample Value (Peptide-Lipid)Sample Value (Peptide-Protein)
Binding Free EnergyThe overall energy change upon binding, indicating the stability of the complex.-50 kcal/mol-15 kcal/mol
Electrostatic Energy (ΔE_ELE)The contribution of electrostatic forces (e.g., charge-charge interactions) to the binding energy.-85 kcal/mol-25 kcal/mol
Van der Waals Energy (ΔE_VDW)The contribution of short-range attractive and repulsive forces to the binding energy.-30 kcal/mol-12 kcal/mol
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of the peptide over time, compared to a reference structure. Indicates conformational stability.2.0 Å1.5 Å

Structure Activity Relationship Sar and Peptide Engineering of Dermaseptins

Impact of Amino Acid Substitutions on Antimicrobial Activity

The antimicrobial efficacy of dermaseptin (B158304) peptides is highly dependent on their amino acid sequence. Altering specific residues can profoundly impact their ability to kill microbes while minimizing damage to host cells.

Studies on Dermaseptin S4 have been instrumental in identifying critical amino acid positions that govern its biological activity. The N-terminal region of dermaseptins is crucial for their lytic activity, as it mediates the initial interaction with the plasma membrane. nih.gov Research has shown that truncations of the peptide, particularly from the N-terminus, can lead to a progressive loss of potency. nih.gov

Specific amino acid substitutions have been engineered to enhance the antimicrobial profile. For instance, replacing certain amino acids with lysine (B10760008), a positively charged residue, has been shown to improve the net positive charge, which can increase antimicrobial activity while reducing hemolytic (red blood cell-damaging) activity. nih.gov An analog of Dermaseptin S4, where alanine (B10760859) and leucine (B10760876) at positions 7 and 14 were replaced by lysine (D-dermaseptin S4 L7K, A14K), demonstrated a remarkable 730-fold improvement in its therapeutic index against Acinetobacter baumannii. mdpi.com Similarly, the K4K20-S4 analog, with lysine substitutions, was found to be significantly more potent against bacteria compared to the native Dermaseptin S4. nih.gov

The biological function of dermaseptins is intricately linked to two key physicochemical properties: net positive charge and hydrophobicity. ajol.infomdpi.com A delicate balance between these two factors is essential for potent and selective antimicrobial action. mdpi.com

Net Charge: Cationic AMPs are electrostatically drawn to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comfrontiersin.org Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine or arginine, can enhance this initial attraction. nih.govmdpi.com This facilitates the accumulation of peptides on the bacterial surface to a threshold concentration required for membrane disruption. mdpi.com Studies on Dermaseptin S4 analogs have shown that increasing the net positive charge leads to enhanced antibacterial activity and reduced hemolytic activity. asm.orgnih.gov

Hydrophobicity: Hydrophobicity governs the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane. mdpi.com Adding hydrophobic amino acid residues can enhance the binding capacity of an AMP. cdnsciencepub.com However, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, resulting in increased cytotoxicity. uit.no Therefore, peptide engineering often aims to reduce hydrophobicity while increasing the net positive charge to improve selectivity. ajol.infonih.gov This "tampering" with the hydrophobic domains of Dermaseptin S4 has successfully produced analogs with potent antibacterial effects but diminished hemolytic properties. asm.orgnih.gov The interplay between charge and hydrophobicity determines the peptide's amphipathic structure, which is crucial for forming pores or disrupting membrane integrity through models like the "carpet" or "toroidal pore" mechanisms. mdpi.commdpi.com

Table 1: Effect of Amino Acid Substitutions on Dermaseptin S4 Analog Activity

Analog Modification Key Finding Reference
K4-S4 Alanine at position 4 substituted with Lysine Less aggregated in solution; significantly increased antibacterial activity. nih.gov
K20-S4 Asparagine at position 20 substituted with Lysine Remained aggregated like native S4; activity similar to or reduced compared to native S4. nih.gov
K4K20-S4 Combined A4K and N20K substitutions Less aggregated; 2-3 fold more potent against protozoa and RBCs, but orders of magnitude more potent against bacteria. nih.gov
K4K20K27S4 Further substitution of Methionine at position 27 with Lysine Designed to further increase cationicity. nih.gov
D-dermaseptin S4 L7K, A14K Leucine and Alanine at positions 7 and 14 replaced by Lysine in a D-amino acid backbone 730-fold improvement in therapeutic index against A. baumannii. mdpi.com

Identification of Key Residues for Potency and Selectivity

Peptide Oligomerization and its Relationship to Antimicrobial Selectivity

The tendency of antimicrobial peptides to self-associate or form oligomers in an aqueous solution is another critical factor that influences their activity and selectivity. nih.govpreprints.org For Dermaseptin S4, its relatively weak antibacterial activity but potent hemolytic effect has been linked to its propensity to form aggregates (oligomers) in solution. nih.gov

Fluorescence studies have revealed that the N-terminal domain of Dermaseptin S4 is responsible for the monomer-monomer interactions that lead to this oligomerization. nih.govcapes.gov.br This aggregation appears to limit the peptide's spectrum of action. nih.gov Interestingly, analogs designed to be less aggregated, such as K4-S4 and K4K20-S4, showed dramatically enhanced antibacterial potency, by as much as two orders of magnitude, while their hemolytic and antiprotozoan activities were only moderately increased. nih.gov Conversely, analogs that remained as aggregated as the native peptide, like K20-S4, did not show this significant boost in antibacterial effect. nih.gov

These findings suggest that peptide aggregation can have significant consequences for selective cytotoxicity. capes.gov.br The oligomeric state may hinder effective interaction with bacterial cell walls, leading to bell-shaped dose-response curves observed for bacteria but not for red blood cells or protozoa. asm.orgnih.gov By disrupting this self-aggregation, for example through strategic lysine substitutions at the N-terminus, it is possible to reverse the selectivity of Dermaseptin S4, transforming it from a potent hemolytic agent into a powerful antibacterial peptide. nih.gov This highlights that controlling the oligomerization state is a key strategy in engineering dermaseptins with a desired therapeutic profile.

Rational Design Strategies for Optimizing Dermaseptin-S12 Research Peptides

This compound is an antimicrobial peptide (AMP) identified in the skin secretions of the Sauvage's leaf frog, Phyllomedusa sauvagii. bicnirrh.res.in Its precursor sequence is EEEKRENEDEENQEDDEQSEMRRGLWSKIKEAAKTAGKMAMGFVNDMVGEQ. bicnirrh.res.in Like other members of the dermaseptin family, its antimicrobial potential is a subject of research interest. Rational design strategies are pivotal for optimizing the therapeutic and research applications of peptides like this compound. These strategies involve systematic modifications to the peptide's structure to enhance its activity spectrum, selectivity, and stability. The core principles of these designs are drawn from extensive structure-activity relationship (SAR) studies across the dermaseptin family. semanticscholar.orgnih.gov

The antimicrobial spectrum of a dermaseptin peptide is intricately linked to its physicochemical properties, including its net charge, hydrophobicity, amphipathicity, and secondary structure (propensity to form an α-helix). nih.govmdpi.com Rational design aims to fine-tune these properties to enhance potency against specific pathogens while minimizing toxicity to host cells.

Key design principles include:

Modulating Net Positive Charge: The initial attraction between cationic AMPs and negatively charged bacterial membranes is a critical first step. Increasing the net positive charge, typically by substituting neutral or acidic amino acids with basic residues like Lysine (Lys) or Arginine (Arg), can enhance this electrostatic interaction. nih.gov Studies on Dermaseptin S4, for instance, showed that replacing neutral or acidic residues with lysine to create analogues like K4K20S4 resulted in a peptide with significantly more potent antibacterial activity against multidrug-resistant Acinetobacter baumannii. nih.gov This principle suggests that strategically substituting residues in the this compound sequence could broaden its activity against Gram-negative bacteria.

Optimizing Hydrophobicity and Amphipathicity: After initial binding, the peptide's hydrophobic residues facilitate its insertion into and disruption of the lipid bilayer. researchgate.net However, excessive hydrophobicity can lead to non-specific lysis of mammalian cells (hemolytic activity), which have zwitterionic membranes. mdpi.com The goal is to achieve a balance that ensures bacterial membrane disruption without significant host cell toxicity. semanticscholar.org Modifications can include substituting amino acids to alter the hydrophobic face of the α-helix. For example, in a derivative of Dermaseptin-PC, the introduction of the synthetic, bulky hydrophobic amino acid cyclohexylalanine (Cha) at the C-terminus was shown to be crucial for maintaining potent antimicrobial activity. nih.gov

Truncation and Domain Analysis: Dermaseptins often possess distinct functional domains. Structure-activity studies have revealed that the N-terminal helical domain is frequently responsible for antimicrobial activity, while the C-terminal region may contribute more to toxicity or other functions. semanticscholar.orgnih.gov Consequently, truncating the peptide can produce smaller, more selective, and cost-effective analogues. A 16-mer analogue of Dermaseptin S1 was found to be more active than the full-length native peptide. researchgate.netnih.gov Similarly, a truncated 16-amino acid version of Dermaseptin S4, K4S4(1-16), retained potent antibacterial action but with reduced toxicity, indicating that the C-terminal portion was not essential for its core antibacterial function. nih.gov This strategy could be applied to this compound to identify its minimal active sequence.

The following table details the effects of specific modifications on the antimicrobial activity of Dermaseptin S4 against the multidrug-resistant bacterium Acinetobacter baumannii.

PeptideModification from Parent Dermaseptin S4Minimum Inhibitory Concentration (MIC) in µg/mL
K4K20S4Substitution of two residues with Lysine (K)3.125 nih.gov
K4S4(1-16)Truncation to 16 residues with one Lysine (K) substitution6.25 nih.gov

To enhance cellular uptake and target specific intracellular pathogens or cellular processes for research, antimicrobial peptides can be engineered as fusion constructs. A prominent strategy involves fusing the peptide to a cell-penetrating peptide (CPP). nih.gov

The HIV-1 trans-activator of transcription (TAT) peptide is one of the most well-studied CPPs. wpmucdn.com Its highly cationic nature allows it to penetrate mammalian cell membranes, acting as a delivery vehicle for molecular cargo that would otherwise be cell-impermeable. wpmucdn.com Fusing a dermaseptin to the TAT peptide can therefore facilitate its entry into host cells, a crucial step for targeting intracellular bacteria or for investigating the peptide's effects on internal cellular machinery.

A study on Dermaseptin-DU-1 (DRS-DU-1), a peptide closely related to the dermaseptin family, provides a clear example of this strategy's potential. nih.gov Researchers designed a truncated version of the peptide (DP-1) and a TAT-fused version of that truncated peptide (DP-2). nih.gov

DRS-DU-1 (Parent Peptide): Showed potent, broad-spectrum antimicrobial activity against bacteria and yeast with low hemolytic activity. nih.gov

DP-1 (Truncated Analogue): This shortened version of the peptide displayed low antimicrobial activity and no toxicity to tumor cells. nih.gov

DP-2 (TAT-fused DP-1): The addition of the TAT peptide sequence dramatically enhanced the biological activity. DP-2 possessed strong antimicrobial activity and also gained enhanced cytotoxicity toward tumor cells, similar to the parent peptide, without being toxic to normal human cells. nih.gov

These findings indicate that the TAT-fusion strategy can restore or even enhance the biological activity of a truncated peptide, providing a powerful tool for research. nih.gov This approach could be used to develop this compound-based tools for studying intracellular infections or for cell-specific targeting in cancer research.

The table below summarizes the research findings on the DRS-DU-1 fusion constructs.

Peptide ConstructDescriptionKey Research Finding
DRS-DU-1Parent Dermaseptin PeptidePotent broad-spectrum antimicrobial activity. nih.gov
DP-1Truncated Analogue of DRS-DU-1Low antimicrobial and cytotoxic activity. nih.gov
DP-2TAT-fused DP-1Strong antimicrobial activity and enhanced cytotoxicity to tumor cells. nih.gov

Spectrum of Antimicrobial Research Activity in Vitro Studies of Dermasept

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa)

Dermaseptin (B158304) derivatives have demonstrated significant in vitro activity against several clinically relevant Gram-negative bacteria. nih.govnih.gov Multidrug-resistant Gram-negative bacteria, including Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa, pose a significant global health threat, making the development of novel antibacterial agents a priority. binasss.sa.cr

Studies on synthetic derivatives of Dermaseptin S4, such as K4S4 and K4K20S4, have shown potent, concentration-dependent activity against E. coli and P. aeruginosa. nih.gov Similarly, various analogs of Dermaseptin S4 exhibited antibacterial effects against multidrug-resistant A. baumannii, with Minimum Inhibitory Concentrations (MICs) ranging from 3.125 to 12.5 μg/mL. nih.gov The most effective of these peptides, K4K20S4, displayed a potent MIC of approximately 3.125 μg/mL against A. baumannii. nih.gov Atomic force microscopy has revealed that these peptides can cause significant morphological changes and alterations to the bacterial surface. nih.gov The antibacterial efficacy of these peptides is often linked to their positive charge and ability to disrupt bacterial membranes. nih.govnih.gov

Gram-Negative Strain Dermaseptin Derivative Observed In Vitro Activity Reference(s)
Escherichia coliK4S4, K4K20S4Concentration-dependent inhibition of planktonic growth. nih.gov
Acinetobacter baumanniiDermaseptin S4 analogsMICs ranging from 3.125 to 12.5 μg/mL. nih.gov
Pseudomonas aeruginosaK4S4, K4K20S4Concentration-dependent inhibition of planktonic growth. nih.gov

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA))

The antibacterial research spectrum of dermaseptins extends to Gram-positive bacteria, including the notorious pathogen Staphylococcus aureus and its methicillin-resistant strains (MRSA). nih.govnih.gov MRSA is a leading cause of hospital-acquired infections and is associated with significant morbidity and mortality. nih.gov

In vitro studies have confirmed the efficacy of Dermaseptin S4 derivatives against S. aureus. nih.govnih.gov For instance, the derivative K4S4 was shown to significantly decrease the viability of planktonic S. aureus. nih.gov Furthermore, a chimeric peptide, which combines a dermaseptin derivative with a peptide that disrupts staphylococcal quorum sensing, has been shown to be effective against graft-associated infections caused by MRSA in a rat model. nih.gov This highlights the potential of using dermaseptins in combination strategies to combat resistant Gram-positive infections.

Gram-Positive Strain Dermaseptin Derivative Observed In Vitro Activity Reference(s)
Staphylococcus aureusK4S4Significant reduction in the viability of planktonic bacteria. nih.gov
Methicillin-Resistant Staphylococcus aureus (MRSA)Chimeric peptide with dermaseptin derivativePotent activity in a rat graft infection model. nih.gov

Research into Antifungal Activity (e.g., Yeasts like Candida albicans, Filamentous Fungi)

Dermaseptins have been investigated for their antifungal properties, particularly against opportunistic yeasts such as Candida albicans. nih.gov C. albicans is a common cause of fungal infections in humans, especially in immunocompromised individuals. frontiersin.org

A synthetic version of Dermaseptin-S1 (DS1) has been shown to inhibit the growth of C. albicans and prevent its transition from the yeast form to the more virulent hyphal form. nih.gov The effects of DS1 were found to be comparable to the conventional antifungal drug amphotericin B. nih.gov Furthermore, DS1 was observed to decrease the expression of genes associated with the virulence of C. albicans, such as those for hyphal wall protein 1 and aspartic proteases. nih.gov Other studies have also noted the activity of dermaseptins against various filamentous fungi. mdpi.com

Fungal Species Dermaseptin Derivative Observed In Vitro Activity Reference(s)
Candida albicansDermaseptin-S1 (DS1)Inhibition of growth, prevention of hyphal transition, and reduction in virulence gene expression. nih.gov
Filamentous FungiDermaseptin PD-2Reported activity against various filamentous fungi. mdpi.com

Studies on Antiprotozoal Activity (e.g., Trichomonas vaginalis)

Research has explored the activity of dermaseptins against protozoan parasites, including Trichomonas vaginalis, the causative agent of trichomoniasis, a prevalent non-viral sexually transmitted infection. nih.govskums.ac.ir The emergence of resistance to standard treatments like metronidazole (B1676534) has prompted the search for new antiprotozoal agents. skums.ac.irnih.gov

In vitro studies evaluating derivatives of Dermaseptin-S1 have demonstrated their inhibitory activity against T. vaginalis. nih.gov Longer peptide derivatives of DRS-S1 showed superior activity against this protozoan. nih.gov These findings suggest that dermaseptin-based compounds could be potential candidates for the development of new topical microbicides to prevent sexually transmitted infections. nih.gov

Protozoan Species Dermaseptin Derivative Observed In Vitro Activity Reference(s)
Trichomonas vaginalisDermaseptin-S1 (DRS-S1) derivativesInhibitory activity against the protozoan. Longer peptides showed superior activity. nih.gov

Antiviral Research (e.g., Herpes Simplex Virus, Papillomavirus, HIV-1)

The antimicrobial spectrum of dermaseptins also includes antiviral activity. nih.govnih.gov Studies have investigated their effects on various viruses, including Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Human Immunodeficiency Virus (HIV-1). nih.govnih.govresearchgate.net

Dermaseptin S4 and its derivatives have been shown to possess in vitro antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.govnih.gov The antiviral action of Dermaseptin S4 appears to occur at a very early stage of the viral life cycle, likely at the point of virus-cell interaction, as it is most effective when applied to the virus before or during its adsorption to target cells. nih.gov One derivative, K4K20S4, exhibited high antiviral activity against both acyclovir-sensitive and acyclovir-resistant strains of HSV-2. nih.gov Additionally, derivatives of Dermaseptin-S1 have shown activity against HPV-16 pseudovirions. nih.gov Research has also indicated that Dermaseptin S4 can inhibit the infectivity of HIV-1 in vitro. researchgate.net

Virus Dermaseptin Derivative Observed In Vitro Activity Reference(s)
Herpes Simplex Virus-1 (HSV-1)Dermaseptin S4Strong antiviral effect at micromolar doses; acts at an early stage of viral multiplication. nih.gov
Herpes Simplex Virus-2 (HSV-2)Dermaseptin S4 derivatives (e.g., K4K20S4)Concentration-dependent antiviral activity; effective against acyclovir-resistant strains. nih.gov
Human Papillomavirus (HPV-16)Dermaseptin-S1 (DRS-S1) derivativesActivity against HPV-16 pseudovirions. nih.gov
Human Immunodeficiency Virus-1 (HIV-1)Dermaseptin S4Inhibition of HIV-1 infectivity. researchgate.net

Research on Biofilm Disruption Capabilities of Dermaseptins

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to treat with conventional antibiotics. nih.govnih.gov Dermaseptins have shown promise in not only killing planktonic bacteria but also in preventing and disrupting biofilms. nih.govnih.gov

Derivatives of Dermaseptin S4 have been demonstrated to have concentration-dependent antibiofilm activities against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. nih.gov The substituted derivative K4S4 was shown to stop biofilm formation under dynamic flow conditions. nih.gov The ability of antimicrobial peptides to interfere with biofilm formation can occur at various stages, from preventing the initial attachment of bacteria to destroying mature biofilms. nih.gov For instance, a chimeric peptide composed of a dermaseptin derivative and an RNA III-inhibiting peptide, which disrupts quorum sensing in staphylococci, has demonstrated potent antibiofilm activity. nih.gov

Bacterial Species in Biofilm Dermaseptin Derivative Observed In Vitro Activity Reference(s)
Escherichia coliK4S4, K4K20S4Concentration-dependent antibiofilm activity. nih.gov
Pseudomonas aeruginosaK4S4, K4K20S4Concentration-dependent antibiofilm activity. nih.gov
Staphylococcus aureusK4S4, K4K20S4Concentration-dependent antibiofilm activity. nih.gov
Methicillin-Resistant Staphylococcus aureus (MRSA)Chimeric peptide with dermaseptin derivativePotent antibiofilm activity in a rat graft infection model. nih.gov
Candida albicansDermaseptin-S1 (DS1)Decreased biofilm formation. nih.gov

Microbial Resistance Mechanisms and Counteraction Strategies in Research Models

Bacterial Adaptive Responses to Antimicrobial Peptides

Bacteria have evolved a sophisticated array of mechanisms to counteract the effects of cationic antimicrobial peptides. These adaptive responses are often inducible and allow bacteria to survive in environments containing these host defense molecules. The primary strategies involve altering the bacterial cell surface, actively removing the peptides, or enzymatically destroying them.

A principal defense mechanism is the modification of the bacterial cell envelope to reduce the net negative charge, which in turn diminishes the electrostatic attraction of cationic AMPs. In Gram-positive bacteria, this is often achieved through the D-alanylation of teichoic and lipoteichoic acids or the lysinylation of phosphatidylglycerol, which introduces positive charges into the cell envelope. In Gram-negative bacteria, the lipid A component of lipopolysaccharide (LPS) can be modified by adding positively charged moieties like 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN), effectively repelling the incoming cationic peptides.

Another key adaptive response is the active efflux of AMPs from the bacterial cell. Various families of efflux pumps, including the Resistance-Nodulation-Cell Division (RND), ATP-binding cassette (ABC), and Major Facilitator Superfamily (MFS) transporters, can recognize and export AMPs, preventing them from reaching their intracellular or membrane targets. For example, the AcrAB-TolC efflux system in Klebsiella pneumoniae has been shown to contribute to resistance against antimicrobial peptides.

Furthermore, many pathogenic bacteria produce proteases that can degrade AMPs, rendering them inactive. These proteases can be secreted into the extracellular environment or remain anchored to the cell surface. The susceptibility of an AMP to proteolytic degradation can depend on its structure; for instance, linear peptides like LL-37 are generally more vulnerable than those with more complex, constrained structures.

Finally, some bacteria can form biofilms, which provide a physical barrier against AMPs, or alter their membrane fluidity to become less susceptible to peptide-induced disruption. These diverse resistance strategies are often controlled by complex regulatory networks, such as two-component systems (TCSs), which sense the presence of AMPs and orchestrate a coordinated defensive response.

Table 1: Overview of Bacterial Adaptive Responses to Antimicrobial Peptides

Resistance MechanismDescriptionExamples of Involved Molecules/SystemsBacterial Type
Cell Envelope Charge Modification Reduces electrostatic attraction of cationic AMPs by introducing positive charges to the cell surface.D-alanylation of teichoic acids (Dlt operon); Lysinylation of phosphatidylglycerol (MprF); Addition of L-Ara4N or pEtN to Lipid A (PmrA/PmrB, PhoP/PhoQ systems).Gram-positive & Gram-negative
Active Efflux Pumps AMPs out of the cell, preventing them from reaching their targets.AcrAB-TolC, MtrCDE (RND family); ABC transporters; MFS transporters.Gram-positive & Gram-negative
Proteolytic Degradation Secreted or surface-bound proteases cleave and inactivate AMPs.Aureolysin (S. aureus); Elastase (P. aeruginosa); Omptin family proteases (E. coli).Gram-positive & Gram-negative
Sequestration/Trapping Surface proteins, capsules, or released molecules bind to AMPs, preventing them from reaching the membrane.Capsular polysaccharides; Released DNA or proteins.Gram-positive & Gram-negative

Molecular Basis of Induced Resistance to Dermaseptins in Laboratory Strains

The development of resistance to dermaseptins, including Dermaseptin-S12, has been investigated in laboratory settings, primarily through the serial passage of bacterial strains in the presence of sub-lethal concentrations of the peptide. These studies have elucidated specific molecular adaptations that confer a resistant phenotype, particularly in Gram-negative bacteria like Escherichia coli.

A central mechanism of induced resistance involves the modification of the lipopolysaccharide (LPS) layer of the outer membrane. The primary target for cationic dermaseptins is the negatively charged bacterial membrane. In resistant laboratory strains of E. coli, a common adaptation is the covalent modification of the lipid A portion of LPS. This is achieved by the addition of positively charged sugar molecules, specifically 4-amino-4-deoxy-L-arabinose (L-Ara4N). This modification reduces the net negative charge of the outer membrane, thereby weakening the initial electrostatic attraction of the positively charged dermaseptin (B158304) peptides.

The genetic basis for this modification lies in the activation of specific two-component regulatory systems (TCSs), namely PhoP/PhoQ and PmrA/PmrB. The sensor kinase, PhoQ or PmrB, detects the presence of the antimicrobial peptide (or the resulting membrane stress), leading to the phosphorylation of its cognate response regulator, PhoP or PmrA. Activated PhoP-P can then induce the expression of PmrD, a connector protein that in turn activates the PmrA/PmrB system. The activated PmrA-P regulator subsequently upregulates the transcription of the arnBCADTEF operon (also known as the pmrHFIJKLM operon), which encodes the enzymes necessary for the synthesis and transfer of L-Ara4N to lipid A. Mutations that lead to the constitutive activation of these signaling pathways can result in stable, high-level resistance to cationic peptides.

In addition to LPS modification, exposure to dermaseptins can also trigger broader stress responses. Studies have shown that peptides like a modified Dermaseptin S4 can activate several envelope stress response pathways in E. coli, including the CpxAR, RcsCDB, and σE pathways. The activation of the CpxAR two-component system, in particular, has been demonstrated to contribute to bacterial tolerance towards certain antimicrobial peptides.

It is important to note that acquiring these resistance mechanisms can come at a biological price. This "fitness cost" may manifest as a reduced growth rate in an environment free of the antimicrobial peptide. The metabolic burden of constitutively expressing the genes for LPS modification or other defense systems can make the resistant bacteria less competitive than their susceptible counterparts in the absence of selective pressure.

Table 2: Molecular Changes in Laboratory Strains with Induced Dermaseptin Resistance

Bacterial StrainInducing AgentKey Molecular MechanismRegulatory System InvolvedReference
Escherichia coliModified Dermaseptin S4Activation of envelope stress responsesCpxAR, RcsCDB, σE
Gram-negative bacteria (general)Cationic peptides (e.g., polymyxin)Covalent modification of Lipid A with L-Ara4NPhoP/PhoQ, PmrA/PmrB
Pseudomonas aeruginosaSerial passage with Dermaseptin derivativesNot specified, but derivatives were active against multi-drug resistant strainsNot specified

Strategies Investigated to Mitigate Resistance Development in In Vitro Models

To counteract the evolution of bacterial resistance to antimicrobial peptides like dermaseptins, researchers are actively investigating several strategies in laboratory settings. These approaches aim to enhance peptide efficacy, reduce the likelihood of resistance emergence, and re-sensitize resistant strains.

Combination Therapy A primary strategy is the use of combination therapies, where an AMP is paired with a conventional antibiotic or another bioactive molecule. This approach is based on the principle of synergy, where the combined effect of the two agents is greater than the sum of their individual effects. For instance, a membrane-acting peptide like a dermaseptin derivative can increase the permeability of the bacterial outer membrane, facilitating the entry of a conventional antibiotic that targets an intracellular process. This can restore the effectiveness of antibiotics against which bacteria have developed resistance. In vitro studies have demonstrated synergistic effects between AMPs and antibiotics such as rifampicin, vancomycin, and gentamicin (B1671437) against multidrug-resistant strains like Acinetobacter baumannii and Klebsiella pneumoniae.

Peptide Engineering and Modification Another key area of research is the rational design and chemical modification of the peptide sequence to create analogues with improved properties. These modifications aim to enhance stability, increase antimicrobial potency, and overcome specific resistance mechanisms. Common strategies include:

D-amino acid substitution: Replacing L-amino acids with their D-isomers can make the peptide resistant to degradation by bacterial proteases, as these enzymes are typically stereospecific for L-amino acids. An enantiomer of a dermaseptin derivative, composed entirely of D-amino acids, showed remarkable resistance to proteases like trypsin and chymotrypsin (B1334515) while retaining potent antibacterial activity.

Truncation and C-terminal Amidation: Shortening the peptide chain can sometimes refine its activity, while adding an amide group to the C-terminus can increase its stability and net positive charge, often enhancing antimicrobial activity.

Increased Cationicity: Increasing the net positive charge of the peptide, for example by substituting neutral or acidic amino acids with lysine (B10760008), can enhance its initial electrostatic attraction to the negatively charged bacterial membrane. This has been shown to improve the activity of Dermaseptin S4 analogues against resistant bacteria.

Targeting Resistance Pathways A more recent approach involves the development of molecules that inhibit the bacterial pathways responsible for conferring resistance. Since resistance to cationic peptides like dermaseptins often involves the PhoP/PhoQ and PmrA/PmrB two-component systems, inhibitors of these signaling pathways are being explored. By blocking these systems, it may be possible to prevent the modification of LPS and other adaptive responses, thereby restoring the bacterium's susceptibility to the antimicrobial peptide. For example, inactivation of phoP or phoQ genes in Pseudomonas aeruginosa has been shown to render biofilms more susceptible to cationic peptides. Similarly, creating chimeric peptides that combine a lytic domain (from a dermaseptin derivative) with a domain that inhibits a resistance pathway (like a quorum-sensing inhibitor) has shown promise in preventing biofilm formation by resistant staphylococci.

These in vitro investigations provide a foundation for developing next-generation antimicrobial therapies that are more resilient to the evolution of bacterial resistance.

Table 3: Investigated Strategies to Mitigate AMP Resistance In Vitro

StrategyDescriptionSpecific ExampleObserved In Vitro Effect
Combination Therapy Using an AMP together with a conventional antibiotic to achieve a synergistic effect.A dermaseptin derivative (DMPC-10B) combined with gentamicin.Synergistic killing of carbapenem-resistant K. pneumoniae.
Combination Therapy Using an AMP with an antibiotic to overcome resistance.Tridecaptin M combined with rifampicin.Sensitized multidrug-resistant A. baumannii to rifampicin.
Peptide Engineering Substituting L-amino acids with D-amino acids to increase protease stability.A D-amino acid enantiomer of a dermaseptin derivative (DMPC-10B).High resistance to degradation by trypsin and chymotrypsin.
Peptide Engineering Creating chimeric peptides with dual functions.Chimeric peptide of a dermaseptin derivative (DD13) and a quorum-sensing inhibitor (RIP).Potent antibiofilm activity against methicillin-resistant S. aureus.
Targeting Resistance Pathways Inactivating genes in key resistance-mediating regulatory systems.Deletion of phoP or phoQ genes in P. aeruginosa.Increased susceptibility of biofilms to colistin, a cationic peptide.

Advanced Research Methodologies and Computational Approaches in Dermaseptin Studies

Omics Technologies in Dermaseptin (B158304) Discovery and Characterization

"Omics" technologies provide a global perspective on the molecular landscape of biological samples, making them indispensable for the discovery and characterization of novel peptides. nih.govresearchgate.net These high-throughput methods allow for a comprehensive analysis of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.govhumanspecificresearch.org In the context of dermaseptins, these approaches accelerate the identification of new peptide variants and provide insights into their biological functions. humanspecificresearch.orgnih.gov

cDNA Cloning and Gene Sequencing for Precursor Identification

The journey to identifying a specific dermaseptin often begins with the skin secretions of frogs. nih.govsci-hub.se To identify the precursor of a dermaseptin peptide, researchers construct a cDNA library from the messenger RNA (mRNA) extracted from the frog's skin. nih.gov This library represents all the genes being expressed in the skin at that time.

Through a technique known as molecular cloning, the complete nucleotide sequence of a cDNA encoding the biosynthetic precursor of the peptide can be determined. nih.gov This involves using degenerated oligonucleotide primers that bind to known regions of previously characterized dermaseptin cDNAs to identify new members of the family. nih.gov The deduced amino acid sequence of the precursor protein reveals a characteristic structure: a signal peptide at the N-terminus, an acidic propeptide region, and a single copy of the mature peptide at the C-terminus. nih.govsci-hub.senih.gov This entire process, from mRNA extraction to sequencing, is fundamental in discovering the genetic blueprint of peptides like Dermaseptin-S12.

Mass Spectrometry (MS/MS) for Peptide Structure Confirmation

Once a potential peptide is identified, its exact molecular structure must be confirmed. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, capable of analyzing both synthetic and recombinant peptides. biopharmaspec.com It measures the mass-to-charge ratio of ions to identify and quantify molecules. thermofisher.com

For peptides, tandem mass spectrometry (MS/MS) is particularly powerful. researchgate.netcreative-proteomics.com In this method, the peptide is first ionized and its mass is measured. Then, the peptide ion is fragmented, and the masses of the resulting fragments are measured. researchgate.netcreative-proteomics.com This fragmentation pattern provides detailed information about the amino acid sequence of the peptide, allowing for its precise identification and characterization. researchgate.net This technique can also be used to identify any post-translational modifications that may be present on the peptide. biopharmaspec.com

Peptide Synthesis and Purification Techniques for Research

To conduct detailed functional studies, researchers require pure samples of the peptide. This is achieved through chemical synthesis followed by rigorous purification.

Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for artificially creating peptides in the laboratory. intavispeptides.combachem.com This technique involves building the peptide chain step-by-step while one end is attached to a solid resin support. bachem.com This approach simplifies the process by allowing for the easy removal of excess reagents and by-products through simple washing and filtration steps. bachem.compeptide.com

The general cycle of SPPS involves:

Attaching the first protected amino acid to the resin. peptide.com

Removing the protecting group from the N-terminus. bachem.com

Coupling the next protected amino acid to the growing chain. bachem.com

Repeating these steps until the desired peptide sequence is assembled. bachem.com

Modern advancements have led to automated peptide synthesizers that can significantly speed up this process, with some flow-based systems capable of adding an amino acid every few minutes. nih.govpentelutelabmit.com

Table 1: Comparison of Solid-Phase Peptide Synthesis (SPPS) Protocols

Synthesis ProtocolTypical Yield (Peptide NBC112)Typical Yield (Peptide NBC759)Key AdvantagesKey Disadvantages
Tea Bag 8% ejbiotechnology.info36% ejbiotechnology.infoCost-effective for synthesizing multiple peptides simultaneously.Lower yield and purity compared to other methods.
Microwave Synthesis 43% ejbiotechnology.info46% ejbiotechnology.infoFaster reaction times and improved synthesis efficiency.Requires specialized equipment.
Manual Synthesis 64% ejbiotechnology.info78% ejbiotechnology.infoHigh flexibility and control over the synthesis process.Labor-intensive and time-consuming.

This table is based on data from a study comparing different SPPS protocols for the synthesis of two specific peptides and may not be directly representative of this compound synthesis.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification

Following synthesis, the crude peptide product contains the desired peptide along with various impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying peptides. nih.govrenyi.hu This technique separates molecules based on their hydrophobicity. renyi.hu

In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the components. Peptides with higher hydrophobicity will interact more strongly with the stationary phase and thus elute later than less hydrophobic peptides. renyi.hu By using a gradient of increasing organic solvent in the mobile phase, the bound peptides can be selectively eluted, resulting in a highly purified product. renyi.hu The purity of the collected fractions is typically monitored by UV absorbance at 214 nm. researchgate.net RP-HPLC is essential for obtaining the high-purity this compound required for research. nih.govnih.gov

Computational Modeling and Simulation in Dermaseptin Research

Computational modeling and simulation (CM&S) have become invaluable tools in peptide research, offering insights that can guide and accelerate experimental work. medinstitute.comnih.gov These in silico methods allow researchers to predict and analyze the structure, dynamics, and interactions of peptides like this compound at an atomic level.

Techniques such as molecular dynamics (MD) simulations can be used to study how a peptide interacts with a bacterial membrane, providing a detailed picture of its mechanism of action. usp.br These simulations can reveal how the peptide folds upon encountering the membrane, how it inserts into the lipid bilayer, and how it ultimately disrupts the membrane structure. nih.gov

Furthermore, computational approaches can be used to:

Predict the three-dimensional structure of the peptide.

Analyze the stability of different peptide conformations.

Identify key amino acid residues involved in its antimicrobial activity.

Design new peptide analogs with enhanced activity or specificity.

By integrating computational modeling with experimental data, researchers can gain a deeper understanding of this compound and rationally design more effective therapeutic agents. researchgate.net

Molecular Docking for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of this compound and related peptides, it is instrumental in predicting how these peptides interact with their biological targets, such as microbial membranes or specific proteins.

The process involves computationally placing the peptide (the ligand) into the binding site of a target protein (the receptor). Algorithms then score the different poses based on factors like binding energy, which indicates the stability of the peptide-protein complex. A lower binding energy generally suggests a more stable and favorable interaction. jppres.com

A notable application of this methodology has been in the investigation of dermaseptin peptides as potential antiviral agents. For instance, in silico studies have explored the interaction of Dermaseptin-S4 and Dermaseptin-S9 with the spike protein of SARS-CoV-2. ui.ac.idwum.edu.pk These studies aimed to determine if these peptides could block the virus from binding to the human ACE2 receptor. ui.ac.idwum.edu.pk

In one such study, protein-peptide docking simulations revealed that both Dermaseptin-S4 and Dermaseptin-S9 could occupy the polar patch within the active binding site of the SARS-CoV-2 spike protein. ui.ac.id The binding affinities, represented by the free energy of binding, were calculated to quantify the strength of these interactions. For example, Dermaseptin-S9 exhibited a strong binding affinity with a free binding energy of -792.93 kJ/mol. ui.ac.id The interactions were found to be stabilized by a network of hydrogen bonds and hydrophobic interactions between the amino acid residues of the dermaseptin peptide and the viral protein. ui.ac.id

These molecular docking studies provide a structural basis for the potential mechanism of action and guide the design of new peptides with enhanced binding affinity and specificity. nih.gov

Table 1: Example of Molecular Docking Results for Dermaseptin Analogs with SARS-CoV-2 Spike Protein

PeptideTarget ProteinPredicted Binding Energy (kJ/mol)Key Interacting Residues (Example)
Dermaseptin-S4SARS-CoV-2 Spike Protein-692.43 wum.edu.pkNot specified
Dermaseptin-S9SARS-CoV-2 Spike Protein-792.93 ui.ac.idNot specified

Note: The binding energies are examples from specific studies and can vary based on the docking software and parameters used.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For antimicrobial peptides like this compound, QSAR studies are invaluable for understanding which physicochemical properties are crucial for their antimicrobial efficacy and for designing new peptides with improved activity and selectivity. acs.orgacs.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. The process involves:

Data Set Preparation: A series of peptides with known antimicrobial activity is selected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each peptide. These can include properties related to hydrophobicity, charge, size, and amino acid composition. acs.org

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the model is tested using an external set of peptides not used in the model development.

While specific QSAR studies focusing solely on this compound are not extensively documented, research on Dermaseptin-S4 and other AMPs has highlighted key structural features for activity. These studies often aim to optimize the balance between hydrophobicity and positive charge to enhance antimicrobial potency while minimizing toxicity to host cells. researchgate.net For instance, increasing the net positive charge can improve the initial electrostatic attraction to negatively charged bacterial membranes. mdpi.com

Table 2: Common Descriptors Used in QSAR Studies of Antimicrobial Peptides

Descriptor CategoryExamplesRelevance to Antimicrobial Activity
Hydrophobicity Hydrophobic moment, Grand average of hydropathicity (GRAVY)Influences membrane insertion and disruption.
Charge Net charge at physiological pH, Isoelectric point (pI)Mediates initial binding to negatively charged bacterial membranes.
Size and Shape Molecular weight, Number of amino acids, Helical contentAffects the ability to span the membrane and form pores.
Compositional Frequency of specific amino acid types (e.g., cationic, hydrophobic)Determines the overall physicochemical character of the peptide.

Normal Mode Analysis (NMA) for Conformational Stability Assessment

Normal Mode Analysis (NMA) is a computational method used to study the large-scale conformational dynamics and flexibility of biomolecules like proteins and peptides. biorxiv.org It is based on the principle that the vibrational motions of a molecule can be described as a collection of independent harmonic oscillations, known as normal modes. Each mode has a characteristic frequency and displacement vector, with low-frequency modes typically representing large, collective motions of the molecule.

In the study of this compound and other antimicrobial peptides, NMA can be used to:

Assess Conformational Stability: By analyzing the vibrational modes, researchers can identify regions of high flexibility and rigidity within the peptide structure. This information is crucial for understanding how the peptide maintains its active conformation. biorxiv.org

Predict Conformational Changes: NMA can predict the likely directions of conformational change, for example, upon binding to a target membrane or protein. This can provide insights into the mechanism of action. biorxiv.org

Evaluate the Stability of Peptide-Protein Complexes: When combined with molecular docking, NMA can be used to assess the stability and dynamics of the docked complex. A stable complex would be expected to exhibit resistance to deformation in the NMA analysis. researchgate.net

For example, after docking an antimicrobial peptide to its target protein, NMA can be performed on the resulting complex. The analysis can reveal the deformability of the complex and the collective motions of the peptide and protein. A compact and stable complex would show limited deformation in its low-frequency modes, suggesting a strong and stable interaction. researchgate.net

While specific NMA studies on this compound are not widely reported, the methodology is broadly applicable to antimicrobial peptides. For instance, NMA has been implemented in web servers and software tools to study the dynamics of various protein and peptide systems, providing valuable information on their structural stability and potential for conformational change. biorxiv.orgbiorxiv.org

In Silico Characterization of Peptide Aggregation and Solvation Behavior

The tendency of antimicrobial peptides to aggregate in solution and their behavior in different solvent environments are critical factors that can influence their biological activity. In silico methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating these phenomena at the atomic level.

Peptide Aggregation: Aggregation can have significant consequences for the efficacy of antimicrobial peptides. In some cases, aggregation can limit the availability of the active monomeric form of the peptide, thereby reducing its antibacterial activity. mdpi.comresearchgate.net Conversely, for some peptides, aggregation on the surface of the bacterial membrane is a prerequisite for their mechanism of action, such as in the "carpet" model. ethz.ch

Computational studies on dermaseptin analogs have provided insights into the structural basis of their aggregation. For example, research on Dermaseptin-S4 and its derivatives has shown that aggregation can occur through hydrophobic interactions. mdpi.com Modifications to the peptide sequence, such as increasing the positive charge or truncating hydrophobic domains, have been shown to reduce aggregation and, in some cases, enhance selective antibacterial activity. mdpi.comnih.gov One study revealed that deleting the C-terminal hydrophobic domain of Dermaseptin-S4 and increasing the positive charge in the N-terminal region resulted in peptides with reduced aggregation but maintained binding affinity, leading to selective activity against microbes. nih.gov

Solvation Behavior: MD simulations can also be used to study the solvation of peptides, providing a detailed picture of how the peptide interacts with water molecules and other components of the solution. The solvation profile can influence the peptide's conformational stability and its propensity to aggregate. For instance, the solvation of different residues can indicate which parts of the peptide are exposed to the solvent and which are buried within an aggregate. acs.org

Future Directions and Emerging Research Avenues for Dermaseptin S12

Exploration of Novel Dermaseptin (B158304) Analogs and Engineered Derivatives for Research

The development of novel analogs and engineered derivatives of Dermaseptin-S12 is a cornerstone of future research, aimed at optimizing its bioactivity and specificity. nih.govnih.gov Scientists are employing various strategies, including amino acid substitution, truncation, and hybridization, to create peptides with enhanced antimicrobial efficacy and reduced toxicity. nih.gov

One key approach involves modifying the peptide's net positive charge and hydrophobicity, which are critical determinants of its interaction with microbial membranes. For instance, increasing the cationic nature of dermaseptin analogs by incorporating lysine (B10760008) residues has been shown to enhance their antimicrobial activity. nih.gov Furthermore, truncation of the peptide sequence is being explored to identify the minimal active domain, which can lead to the development of smaller, more cost-effective, and potentially less immunogenic derivatives. nih.gov

Researchers are also investigating the impact of substituting specific amino acids to improve protease resistance, a significant hurdle in the clinical application of peptides. nih.gov The replacement of naturally occurring L-amino acids with their D-enantiomers is one such strategy that has shown promise in increasing the stability of other antimicrobial peptides without compromising their activity. nih.govmdpi.com

Table 1: Examples of Research on Dermaseptin Analogs

Analog/Derivative Modification Strategy Research Focus Key Findings
K4S4(1-16)Truncation and substitutionInvestigating the effect on antibacterial activity against Acinetobacter baumannii. nih.govExhibited significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov
K4K20S4Amino acid substitutionEnhancing antimicrobial potency. nih.govShowed the lowest Minimum Bactericidal Concentration (MBC) of 6.25 µg/mL against A. baumannii. nih.gov
K3K4B2Amino acid substitutionImproving hydrophilic properties of Dermaseptin B2. nih.govDemonstrated antibacterial activity with a MIC of 12.5 µg/mL. nih.gov

This table is based on research findings for dermaseptin derivatives, illustrating the types of modifications and their outcomes.

The creation of hybrid peptides, combining sequences from this compound with those of other AMPs, is another innovative avenue. This approach aims to synergize the strengths of different peptides to create novel molecules with broader activity spectra or novel mechanisms of action.

Understanding Complex Peptide-Peptide and Peptide-Host Component Interactions at the Molecular Level

A deeper understanding of the molecular interactions of this compound is crucial for elucidating its mechanism of action and for the rational design of improved analogs. researchgate.net Research in this area is focused on the intricate interplay between this compound and various biological components, including microbial membranes, host cells, and other peptides.

The primary mechanism of action for many dermaseptins involves the disruption of microbial cell membranes. nih.govresearchgate.net Future research will utilize advanced techniques such as solid-state NMR, atomic force microscopy (AFM), and molecular dynamics simulations to visualize and model these interactions at an atomic resolution. nih.gov These studies will help to clarify how this compound monomers assemble on and insert into lipid bilayers, leading to pore formation or membrane destabilization. usp.br Two proposed models for this action are the "barrel-stave" and the "carpet-like" mechanisms. nih.gov

Beyond its direct antimicrobial effects, the interaction of this compound with host cells is a critical area of investigation. Understanding how the peptide interacts with mammalian cell membranes is key to minimizing its cytotoxicity and developing safer therapeutic agents. ubc.ca Furthermore, the immunomodulatory properties of host defense peptides are increasingly being recognized. ubc.ca Future studies will explore how this compound interacts with immune cells and signaling pathways, potentially revealing novel roles in modulating the host immune response.

Investigating peptide-peptide interactions is also essential, particularly in the context of potential synergistic effects when used in combination with other AMPs or conventional antibiotics. Understanding how different peptides cooperate to disrupt microbial membranes or inhibit cellular processes could lead to the development of powerful combination therapies.

Integration of Multi-Omics Data for Comprehensive Understanding of Dermaseptin Biological Roles

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to gain a holistic understanding of the biological roles of this compound. nih.govmdpi.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target view and appreciate the complex network of interactions that this compound influences within a biological system. thermofisher.comresearchgate.net

A multi-omics approach can be applied to both the target microorganism and the host. In the context of the microorganism, these technologies can reveal the global changes in gene expression, protein abundance, and metabolic pathways that occur in response to this compound treatment. This can help to identify not only the primary cellular targets but also the secondary and adaptive responses of the pathogen.

Table 2: Multi-Omics Approaches in Peptide Research

Omics Field Data Generated Potential Insights for this compound Research
GenomicsDNA sequence, genetic variations. thermofisher.comIdentifying potential resistance mechanisms in microorganisms.
TranscriptomicsRNA expression levels. thermofisher.comUnderstanding the impact of this compound on microbial and host gene regulation. nih.gov
ProteomicsProtein abundance and modifications. thermofisher.comIdentifying protein targets and interaction partners of this compound. mdpi.com
MetabolomicsAbundance of small molecules (metabolites). thermofisher.comElucidating the metabolic pathways affected by this compound. metabolon.com

From the host perspective, multi-omics can shed light on the immunomodulatory effects of this compound. By analyzing the changes in the host's transcriptome, proteome, and metabolome upon exposure to the peptide, researchers can identify the signaling pathways and cellular processes that are activated or suppressed. This comprehensive view is essential for understanding both the therapeutic effects and any potential off-target effects of the peptide. nih.gov

The integration of these large and complex datasets requires sophisticated bioinformatics tools and computational models. nih.govmetabolon.com The ultimate goal is to construct a systems-level understanding of this compound's function, which will be invaluable for predicting its efficacy, identifying biomarkers for treatment response, and designing novel therapeutic strategies. mdpi.com

Conceptual Advancements in Bioengineering and Research Delivery System Development

Translating the therapeutic potential of this compound from the laboratory to practical applications requires significant advancements in bioengineering and the development of effective delivery systems. While possessing potent antimicrobial activity, peptides like this compound face challenges such as proteolytic degradation, short half-life, and potential toxicity when administered systemically.

To overcome these hurdles, researchers are exploring various innovative delivery strategies. One promising approach is the encapsulation of this compound in nanoparticles, which can protect the peptide from degradation and facilitate its targeted delivery to the site of infection. mdpi.com For example, alginate nanoparticles have been shown to enhance the antibacterial activity of Dermaseptin B2. mdpi.com

Other bioengineering strategies include the development of hydrogels, films, and coatings impregnated with this compound for topical applications, such as in wound healing or as antimicrobial coatings for medical devices. These localized delivery systems can provide a sustained release of the peptide, maximizing its therapeutic effect while minimizing systemic exposure.

Furthermore, advancements in peptide synthesis and modification are enabling the creation of more stable and potent analogs. For instance, chemical modifications such as PEGylation (the attachment of polyethylene (B3416737) glycol) can increase the half-life of peptides in circulation. The rational design of peptides with improved stability and target specificity, guided by computational modeling and a deeper understanding of their structure-activity relationships, will be a key focus of future bioengineering efforts.

The convergence of these bioengineering and delivery system advancements will be critical in realizing the full research potential of this compound and its derivatives as next-generation antimicrobial agents.

Q & A

Q. What structural features of Dermaseptin-S12 contribute to its antimicrobial activity, and how can these be experimentally validated?

this compound’s α-helical structure and cationic charge are critical for membrane disruption. Methodologically, circular dichroism (CD) spectroscopy under hydrophobic conditions (e.g., in trifluoroethanol) can confirm α-helix formation, while surface plasmon resonance (SPR) assays quantify binding kinetics to lipid bilayers . Mutagenesis studies (e.g., truncation or residue substitution) paired with cytotoxicity assays (e.g., hemolysis or MIC tests) can isolate key residues driving activity .

Q. What standardized in vitro models are recommended for evaluating this compound’s efficacy against bacterial pathogens?

Use minimum inhibitory concentration (MIC) assays with Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Include time-kill kinetics to assess bactericidal speed. For cytotoxicity, measure hemolytic activity on mammalian red blood cells (RBCs) and compare therapeutic indices (TI = HC₅₀/MIC). Ensure consistency by adhering to CLSI guidelines for broth microdilution and using ATCC reference strains .

Q. How should researchers design dose-response experiments to assess this compound’s cytotoxicity?

Employ a logarithmic concentration range (e.g., 0.1–100 µM) to capture sigmoidal dose-response curves. Use MTT or LDH assays for eukaryotic cell viability and parallel RBC lysis tests. Normalize data against positive controls (e.g., Triton X-100) and include triplicates to account for variability. Analyze results using nonlinear regression models (e.g., GraphPad Prism) to calculate EC₅₀ values .

Advanced Research Questions

Q. How can contradictions in membrane interaction studies of this compound analogues be systematically resolved?

Conflicting data (e.g., discrepancies in binding kinetics vs. cytotoxicity) may arise from differences in lipid bilayer composition (e.g., anionic vs. zwitterionic lipids) or experimental conditions (e.g., flow rates in SPR). Apply a two-stage binding model: first, quantify superficial adhesion via SPR, then measure insertion affinity using proteolytic protection assays (e.g., trypsin digestion of RBC-bound peptides). Correlate these metrics with cytotoxicity to distinguish adhesion-driven vs. insertion-driven mechanisms .

Q. What methodological approaches optimize the study of this compound’s synergy with conventional antibiotics?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Combine this compound with β-lactams or fluoroquinolones at sub-MIC concentrations. Synergy (FICI ≤0.5) suggests enhanced outer membrane permeabilization. Validate via time-kill curves and transcriptomic analysis (e.g., RNA-seq) to identify upregulated resistance pathways. Include isobolograms to visualize interactions .

Q. How can researchers address variability in this compound’s activity across different biofilm models?

Standardize biofilm growth conditions (e.g., flow-cell vs. static microtiter plates) and use confocal microscopy with LIVE/DEAD staining to quantify biomass reduction. Pre-treat biofilms with EDTA to destabilize extracellular polymeric substances (EPS) and enhance peptide penetration. Compare log reduction across Pseudomonas aeruginosa and Candida albicans models, noting species-specific EPS composition .

Q. What strategies mitigate off-target effects when testing this compound in complex biological systems (e.g., animal models)?

Conduct plasma stability assays (e.g., incubation in murine serum) to identify protease susceptibility. Use PEGylation or D-amino acid substitutions to enhance stability. For in vivo studies, employ fluorescently labeled peptides (e.g., FITC-Dermaseptin-S12) with IVIS imaging to track biodistribution and exclude nonspecific organ accumulation .

Q. How should contradictory data on this compound’s immunomodulatory effects be analyzed?

Contradictions may stem from differences in immune cell types (e.g., macrophages vs. neutrophils) or endotoxin contamination. Include limulus amebocyte lysate (LAL) assays to rule out LPS interference. Use cytokine profiling (e.g., ELISA for IL-6, TNF-α) and flow cytometry to differentiate direct antimicrobial effects from immunostimulation. Replicate experiments across multiple donor-derived primary cells .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are appropriate for analyzing nonlinear relationships in this compound’s dose-response data?

Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. For synergy studies, apply the Bliss independence model or Chou-Talalay method. Employ multivariate regression to control for confounding variables (e.g., pH, temperature). Open-source tools like R/Bioconductor or Python’s SciPy suite enable reproducible analysis .

Q. How can machine learning improve the prediction of this compound’s structure-activity relationships (SAR)?

Train convolutional neural networks (CNNs) on peptide sequence libraries with associated MIC and cytotoxicity data. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance (e.g., residue hydrophobicity, charge density). Validate models via leave-one-out cross-validation and external test sets from public databases (e.g., APD3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.